molecular formula C21H23N3O3S2 B2581150 N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide CAS No. 301235-21-2

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2581150
CAS No.: 301235-21-2
M. Wt: 429.55
InChI Key: NKBHJGKCNKYMCF-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the benzothiazole derivative is coupled with the sulfonylated piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine sulfonyl group can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(morpholine-1-sulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(pyrrolidine-1-sulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness: N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the piperidine sulfonyl group, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can result in distinct biological activities and therapeutic potentials.

Biological Activity

N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole moiety and a piperidine sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine sulfonamide group : Enhances solubility and reactivity, potentially increasing therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The benzothiazole core is particularly effective against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound's anticancer potential is supported by preliminary studies that indicate its ability to interact with specific molecular targets involved in cancer cell proliferation. For example:

  • Mechanism of Action : The benzothiazole component may modulate the activity of enzymes and receptors associated with tumor growth and survival.
  • Cellular Studies : In vitro studies have shown that derivatives of the compound can inhibit the mTORC1 signaling pathway, which is crucial for cell growth and metabolism in cancer cells . This inhibition leads to increased autophagy and reduced cell proliferation under nutrient-deficient conditions.

Synthesis

The synthesis of this compound typically involves multiple chemical reactions that include the formation of the benzothiazole core followed by the introduction of the piperidine sulfonamide group. Detailed synthetic pathways are essential for optimizing yield and purity for biological testing.

Case Studies

  • Antiproliferative Effects : A study demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. These findings suggest that modifications to the benzothiazole structure can enhance biological efficacy .
  • Enzyme Inhibition : Compounds containing a piperidine nucleus have been shown to possess enzyme inhibitory activity against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycineContains a benzo[d]thiazole coreLacks the piperidine sulfonamide group
2,3-dimethylbenzothiazolium iodideBenzothiazole structureIonic nature may affect solubility
4,7-diarylbenzo[c][1,2,5]thiadiazolesRelated thiadiazole structureDifferent core structure affecting reactivity

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(22-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBHJGKCNKYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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